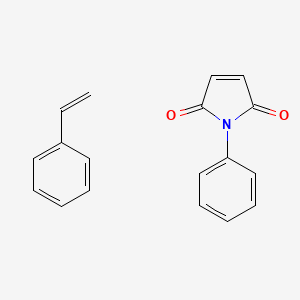

1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene

Descripción general

Descripción

Styrene N-phenylmaleimide is a copolymer formed by the polymerization of styrene and N-phenylmaleimide. This compound is known for its remarkable thermal resistance properties due to the presence of a five-membered ring and N-aryl substituted structure in N-phenylmaleimide . The copolymerization of styrene with N-phenylmaleimide enhances the structural stiffness and stability of the resulting material .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene copolymer involves the following steps :

Synthesis of N-phenylmaleimide: Aniline is gradually added to a heat-treated maleic anhydride mixture, followed by reflux dehydration, layering, alkali neutralization, and washing to obtain N-phenylmaleimide.

Copolymerization: Styrene is directly added to the N-phenylmaleimide, and an initiator along with an organic solvent is gradually introduced to obtain the high molecular weight this compound copolymer.

Industrial Production Methods

In industrial settings, the copolymerization of styrene and N-phenylmaleimide can be carried out using a rare earth catalyst system in a solvent at temperatures ranging from 40-60°C for 4-6 hours . The reaction is stopped using an ethanol solution containing hydrochloric acid, and the copolymer is precipitated, filtered, and dried to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

Styrene N-phenylmaleimide undergoes various chemical reactions, including:

Copolymerization: It can copolymerize with other vinyl monomers such as butadiene, isobutene, and vinyl ether.

Free Radical Polymerization: It can also copolymerize with electron-accepting monomers like methyl methacrylate and methyl acrylate through free radical polymerization.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include copolymers with improved thermal resistance and structural stability .

Aplicaciones Científicas De Investigación

Styrene N-phenylmaleimide has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism by which 1H-Pyrrole-2,5-dione, 1-phenyl-, polymer with ethenylbenzene exerts its effects involves the copolymerization of styrene and N-phenylmaleimide, resulting in a material with enhanced thermal resistance and structural stability . The presence of the five-membered ring and N-aryl substituted structure in N-phenylmaleimide contributes to the high glass transition temperature and excellent heat resistance of the copolymer .

Comparación Con Compuestos Similares

Similar Compounds

N-phenylmaleimide: Similar in structure but lacks the copolymerization with styrene.

Maleic anhydride: Another compound used in copolymerization reactions but with different properties.

Methyl methacrylate: Often used in free radical polymerization with N-phenylmaleimide.

Uniqueness

Styrene N-phenylmaleimide is unique due to its combination of styrene and N-phenylmaleimide, resulting in a copolymer with superior thermal resistance and structural stability compared to other similar compounds .

Propiedades

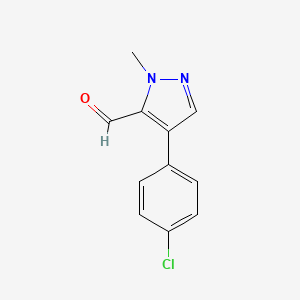

Número CAS |

26316-43-8 |

|---|---|

Fórmula molecular |

C18H15NO2 |

Peso molecular |

277.3 g/mol |

Nombre IUPAC |

1-phenylpyrrole-2,5-dione;styrene |

InChI |

InChI=1S/C10H7NO2.C8H8/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8;1-2-8-6-4-3-5-7-8/h1-7H;2-7H,1H2 |

Clave InChI |

QDOXQIRWYQMOKT-UHFFFAOYSA-N |

SMILES canónico |

C=CC1=CC=CC=C1.C1=CC=C(C=C1)N2C(=O)C=CC2=O |

Números CAS relacionados |

26316-43-8 115794-14-4 |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-Benzothienylcarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B8659551.png)

![5-Amino-[1,1'-biphenyl]-2-carboxylicacidhydrochloride](/img/structure/B8659640.png)